
Fosfructose-2-13C (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosfructose-2-13C (sodium) is a compound where the carbon-13 isotope is incorporated into the fosfructose molecule. This labeling is particularly useful in scientific research, especially in metabolic studies, as it allows for the tracking and quantification of the compound within biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fosfructose-2-13C (sodium) involves the incorporation of the carbon-13 isotope into the fosfructose molecule. This can be achieved through various synthetic routes, including enzymatic and chemical methods. The reaction conditions typically involve the use of labeled precursors and specific catalysts to ensure the incorporation of the isotope.
Industrial Production Methods: Industrial production of Fosfructose-2-13C (sodium) often involves large-scale synthesis using labeled glucose or fructose as starting materials. The process may include steps such as fermentation, purification, and crystallization to obtain the final product with high purity .
化学反応の分析
Types of Reactions: Fosfructose-2-13C (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into simpler sugars or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Fosfructose-2-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolic flux and energy production in cells.
Medicine: Used in drug development and pharmacokinetics to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of Fosfructose-2-13C (sodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes, providing insights into the metabolic flux and energy production. The molecular targets and pathways involved include glycolysis, the citric acid cycle, and other metabolic pathways .
類似化合物との比較
- Fosfructose-1-13C (sodium)
- Fosfructose-6-13C (sodium)
- Fosfructose-1,6-bisphosphate-13C (sodium)
Comparison: Fosfructose-2-13C (sodium) is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracking and studying specific metabolic pathways. Other similar compounds may be labeled at different positions, offering different insights and applications in research .
特性
分子式 |
C6H10Na4O12P2 |
|---|---|
分子量 |
429.04 g/mol |
IUPAC名 |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(513C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i4+1;;;; |
InChIキー |
MVVGIYXOFMNDCF-PMPUIEPHSA-J |
異性体SMILES |
C([C@H]([C@H]([C@@H]([13C](=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


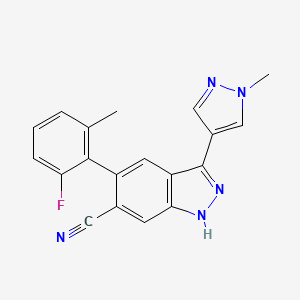
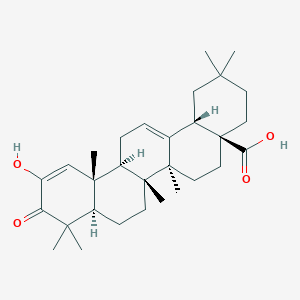
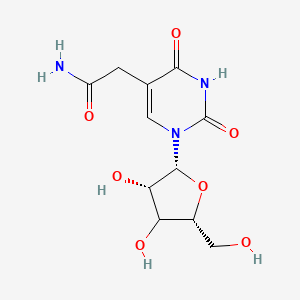
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
![[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410343.png)

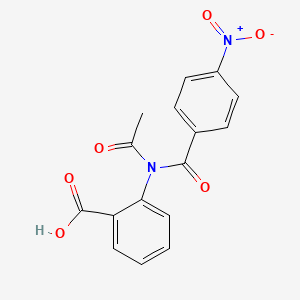

![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
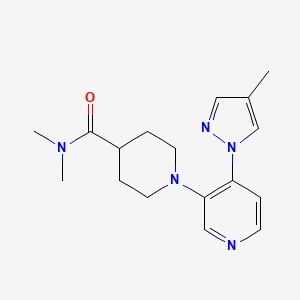
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
